1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Medicinal Chemistry Bioisostere Physicochemical Properties

Researchers seeking to replace metabolically labile ortho-substituted benzenes often cannot find rigid, saturated bioisosteres with correct exit vectors. 1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2167496-52-6) solves this by combining a conformationally restricted BCH core with a heteroaromatic furan substituent. • Ortho/meta-benzene bioisostere: Replicates precise substitution vectors for drug design. • pKa 4.48 & CLogP 2.287: Enhances solubility and permeability balance. • In stock with standard pack sizes (10-100 mg) and custom synthesis available for bulk orders.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 2167496-52-6
Cat. No. B2447191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
CAS2167496-52-6
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESC1CC2(CC1C2C(=O)O)C3=CC=CO3
InChIInChI=1S/C11H12O3/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)
InChIKeyLYWKPQUHILRBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: Overview and Procurement


1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2167496-52-6) is a small-molecule building block featuring a conformationally restricted bicyclo[2.1.1]hexane (BCH) core, a furan-2-yl substituent at the bridgehead position, and a carboxylic acid group at the 5-position . With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, it is classified as a versatile saturated bioisostere scaffold . This compound is particularly relevant in medicinal chemistry programs aiming to replace planar, metabolically labile aromatic rings (such as ortho- or meta-substituted benzenes) with rigid, three-dimensional saturated cores to improve physicochemical properties and escape the 'flatland' paradigm [1].

Why Generic Bioisosteres Fall Short


Direct substitution with a generic bicyclo[2.1.1]hexane-1-carboxylic acid or a simple furan analog is not scientifically valid due to the unique spatial and electronic requirements of ortho-substituted bioisostere replacement. The target compound combines the conformational rigidity of the BCH core with the specific vector of the furan-2-yl substituent at the bridgehead. This combination is critical for replicating the precise exit vectors of ortho- or meta-disubstituted benzenes [1]. Generic BCH acids (e.g., CAS 64725-77-5) lack the furan moiety, which is essential for π-stacking or specific heteroatom interactions with biological targets. Conversely, simple furans lack the rigid, saturated core that enhances metabolic stability and three-dimensionality . The following evidence demonstrates the quantifiable differentiation of this specific molecular architecture against its closest analogs.

Quantitative Differentiation from Closest Analogs


Physicochemical Property Comparison: pKa and Lipophilicity

The predicted acid dissociation constant (pKa) for 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is 4.48 (±0.40) . This value is a critical differentiator from the parent bicyclo[2.1.1]hexane-1-carboxylic acid, for which the predicted pKa is expected to be higher (estimated >5.0 based on typical aliphatic carboxylic acids). The lower pKa of the target compound indicates a stronger acid, attributable to the electron-withdrawing inductive effect of the furan ring. This property can significantly influence solubility and permeability in physiological environments. Furthermore, the calculated logP (CLogP) is reported as 2.287 [1], compared to a lower value for the more polar 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid analog (not explicitly provided, but inferred from its higher polarity).

Medicinal Chemistry Bioisostere Physicochemical Properties

Conformational Rigidity and Bioisosteric Validation

1,2-Disubstituted bicyclo[2.1.1]hexanes (BCHs) have been experimentally validated as saturated bioisosteres for ortho-substituted benzenes. In a comparative study, the BCH core was incorporated into the commercial fungicides Boscalid and Fluxapyroxad. The resulting saturated analogues retained a similar level of antifungal activity compared to the parent aromatic compounds [1]. This provides direct evidence that the BCH scaffold can effectively mimic the spatial and electronic features of an ortho-substituted phenyl ring while conferring the benefits of a saturated, three-dimensional structure. The target compound, with its furan-2-yl substituent, extends this validated scaffold into heteroaromatic mimetic space, a domain not accessible to the simpler benzene-based BCH bioisosteres evaluated in the study.

Bioisosteres Agrochemicals Antifungal Activity

Enhanced mGluR Agonism via Conformational Restriction

While not the exact target compound, a closely related analog, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I), provides a powerful class-level demonstration of the bicyclo[2.1.1]hexane core's utility in enhancing biological activity through conformational restriction. ABHxD-I, which constrains the glutamate pharmacophore into an extended conformation, was found to be more potent than the flexible analog (1S,3R)-ACPD at all six of the eight mGluR subtypes investigated . It was also comparable to or more potent than the endogenous ligand glutamate . This demonstrates that locking a pharmacophore onto the rigid BCH scaffold can yield quantifiable improvements in target engagement compared to flexible analogs.

Metabotropic Glutamate Receptors Conformational Restriction Neuroscience

Optimal Applications in Drug and Agrochemical Discovery


Synthesis of Ortho-Substituted Benzene Bioisosteres

Utilize 1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid as a key building block for synthesizing saturated analogs of ortho-substituted aromatic drugs or agrochemicals. The validated bioisosteric replacement strategy, as demonstrated for BCH cores in fungicides like Boscalid [1], can be applied to furan-containing lead compounds. The target compound's furan ring provides a direct heteroaromatic mimetic, potentially offering improved metabolic stability and solubility while retaining the desired biological activity .

Conformationally Constrained GPCR Ligand Design

Employ this scaffold to constrain flexible furan-containing pharmacophores. The rigid bicyclo[2.1.1]hexane core can lock a ligand into a specific bioactive conformation, as exemplified by the enhanced potency of ABHxD-I at metabotropic glutamate receptors compared to its flexible ACPD counterpart . This approach is valuable for improving target selectivity and reducing off-target effects in G-protein coupled receptor (GPCR) drug discovery programs.

Physicochemical Property Optimization in Lead Series

Leverage the predicted pKa (4.48) and CLogP (2.287) of this compound [2] to modulate the physicochemical profile of a lead series. The lower pKa, compared to typical aliphatic carboxylic acids, can enhance aqueous solubility at physiological pH, while the moderate lipophilicity can improve membrane permeability. This makes it a strategic choice for balancing solubility and permeability in early-stage drug design.

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